molecular formula C18H35N3O4 B1674818 (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid CAS No. 10329-75-6

(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid

Cat. No.: B1674818
CAS No.: 10329-75-6
M. Wt: 357.5 g/mol
InChI Key: DNDWZFHLZVYOGF-UHFFFAOYSA-N
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Mechanism of Action

Trileucine, also known as H-LEU-LEU-LEU-OH, l-leucyl-l-leucyl-l-leucine, or Leu-Leu-Leu, is a compound that has been studied for its unique properties in the field of pharmaceuticals, particularly in the formulation of inhalable aerosols .

Target of Action

Instead, it is used as an excipient in pharmaceutical formulations, particularly in the preparation of dry powders suitable for inhalation . It is used to enhance the performance and stability of these formulations .

Mode of Action

Trileucine’s mode of action is primarily physical rather than biochemical. It is surface-active and promotes the formation of spray-dried powders with reduced cohesiveness . This is demonstrated by a decrease in the measured surface energy, which correlates with an observed improvement in aerosol performance . Additionally, trileucine competes with proteins on the air/water interface, resulting in an additional depression of surface tension in solution, which correlates with a decreased denaturation and aggregation in the solid state .

Biochemical Pathways

By enhancing the dispersibility and stability of inhalable aerosols, trileucine ensures that the active pharmaceutical ingredients reach their intended targets in the body more effectively .

Pharmacokinetics

For example, by improving the dispersibility of inhalable aerosols, trileucine can enhance the absorption and bioavailability of the drugs delivered through this route .

Result of Action

The primary result of trileucine’s action is the improved performance and stability of inhalable aerosols . This includes superior aerosol performance, long-term room temperature stability, and decreased denaturation and aggregation in the solid state . These properties can enhance the effectiveness of the drugs delivered through this route.

Action Environment

The action of trileucine can be influenced by environmental factors. For example, the glass transition of spray-dried trileucine is dependent on the pH and can be correlated with the proportion of the anion, cation, and zwitterion concentration in solution . Its low aqueous solubility enables the formation of low-density corrugated particles and promotes the formation of trileucine coated spray-dried particles . These properties make trileucine particularly useful in the formulation of inhalable aerosols, where the particles must be chemically and physically stable .

Biochemical Analysis

Biochemical Properties

Trileucine plays a significant role in biochemical reactions, particularly in the stabilization and delivery of biologics. It is known for its surface-active properties, which promote the formation of spray-dried powders with reduced cohesiveness and improved aerosol performance . Trileucine interacts with various biomolecules, including proteins and peptides, by competing with them at the air/water interface, leading to a decrease in surface tension and preventing denaturation and aggregation . This interaction is crucial for maintaining the stability and efficacy of therapeutic proteins and peptides.

Cellular Effects

Trileucine influences various cellular processes, particularly in the context of pulmonary delivery. It enhances the dispersibility of inhalable microparticles, which can improve the delivery of drugs to the lungs . Trileucine’s surface activity and ability to form a protective shell around particles help maintain the stability and bioavailability of the delivered compounds. This compound also affects cell signaling pathways and gene expression by modulating the interactions between biomolecules at the cellular level .

Molecular Mechanism

At the molecular level, trileucine exerts its effects through several mechanisms. It forms a monomolecular layer on the surface of droplets during spray drying, reducing surface energy and promoting the formation of low-density, corrugated particles . Trileucine’s low aqueous solubility and high glass transition temperature contribute to its ability to stabilize biologics and enhance their aerosol performance . Additionally, trileucine competes with proteins at the air/water interface, reducing surface tension and preventing protein denaturation and aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trileucine have been observed to change over time. Trileucine’s stability and ability to maintain the bioactivity of biologics have been demonstrated in various studies. For instance, trileucine has been shown to improve the stability of spray-dried bacteriophages, maintaining their biological activity over extended periods . The compound’s high glass transition temperature and low aqueous solubility contribute to its long-term stability and effectiveness in preserving the bioactivity of therapeutic agents .

Dosage Effects in Animal Models

The effects of trileucine vary with different dosages in animal models. Studies have shown that trileucine can enhance the dispersibility and stability of inhalable microparticles at relatively low concentrations The specific dosage effects and potential toxicities at higher doses have not been extensively studied

Metabolic Pathways

Trileucine is involved in various metabolic pathways, particularly those related to the stabilization and delivery of biologics. Its interactions with enzymes and cofactors during the spray drying process help maintain the stability and bioactivity of therapeutic agents . Trileucine’s low aqueous solubility and high glass transition temperature enable the formation of stable, low-density particles that enhance the bioavailability of delivered compounds .

Transport and Distribution

Within cells and tissues, trileucine is transported and distributed primarily through its interactions with transporters and binding proteins. Its surface-active properties and ability to form protective shells around particles facilitate its distribution and localization within target tissues . Trileucine’s low aqueous solubility and high glass transition temperature also contribute to its ability to maintain the stability and bioavailability of delivered compounds .

Subcellular Localization

Trileucine’s subcellular localization is influenced by its surface-active properties and interactions with biomolecules. It is primarily localized at the air/water interface during the spray drying process, where it forms a protective shell around particles . This localization helps maintain the stability and bioactivity of delivered compounds, preventing denaturation and aggregation

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The leucine residues are typically protected with a suitable protecting group, such as fluorenylmethyloxycarbonyl (Fmoc), to prevent unwanted side reactions. The synthesis proceeds through cycles of deprotection and coupling reactions until the tripeptide is formed. The final product is then cleaved from the resin and purified .

Industrial Production Methods: In industrial settings, trileucine is often produced using large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial production may also involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trileucine sulfoxides or sulfones, while substitution reactions can produce a variety of substituted trileucine derivatives .

Properties

CAS No.

10329-75-6

Molecular Formula

C18H35N3O4

Molecular Weight

357.5 g/mol

IUPAC Name

2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C18H35N3O4/c1-10(2)7-13(19)16(22)20-14(8-11(3)4)17(23)21-15(18(24)25)9-12(5)6/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25)

InChI Key

DNDWZFHLZVYOGF-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)[O-])[NH3+]

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

LLL

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leu-Leu-Leu
leucyl-leucyl-leucine
trileucine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid
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(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid
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(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid
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(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid
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(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid
Reactant of Route 6
(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid

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